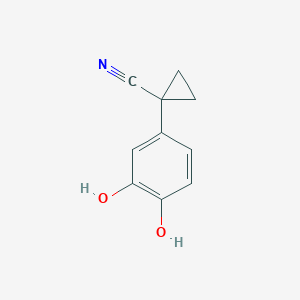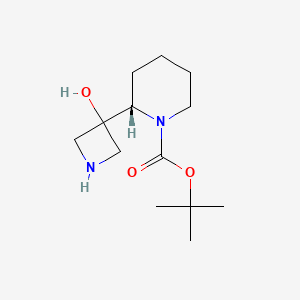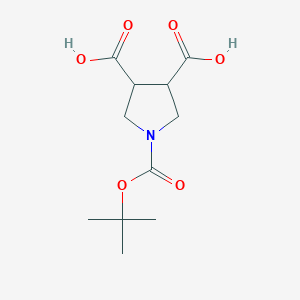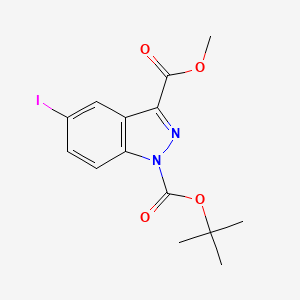
4-Isobutoxy-3-trifluoromethylphenylamine
Vue d'ensemble
Description
4-Isobutoxy-3-trifluoromethylphenylamine (4-IBT-3-TFMPA) is an important organic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid that is used as a reagent in various chemical reactions and as a catalyst in various biochemical and physiological processes. 4-IBT-3-TFMPA has a wide range of applications in the fields of medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Bimolecular Reactions in Molecular Cages
4-Isobutoxy-3-trifluoromethylphenylamine's derivatives participate in bimolecular reactions within networked molecular cages. For instance, Inokuma et al. (2011) demonstrated how substrates, including a derivative of 4-Isobutoxy-3-trifluoromethylphenylamine, were successively introduced into networked M(6)L(4) cages, leading to chemoselective reactions due to the encapsulation effect and the tight packing within the cage units (Inokuma, Kojima, Arai, & Fujita, 2011).
Organic Light-Emitting Devices
Li et al. (2012) explored the use of a 4-Isobutoxy-3-trifluoromethylphenylamine related compound in organic light-emitting devices (OLEDs). The incorporation of this compound as a hole-injecting and transporting layer in OLEDs significantly enhanced the device's efficiency, demonstrating the compound's potential in electronic applications (Li, Wu, Jiao, Liu, Wang, & Hou, 2012).
Biosynthesis and Bioplastics Production
Nguyen and Lee (2021) used an engineered strain of Methylosinus trichosporium OB3b for the biosynthesis of 4-hydroxybutyrate, a chemical structurally related to 4-Isobutoxy-3-trifluoromethylphenylamine, from methane. This research highlights the potential of using methane as a carbon source for synthesizing bioplastics and related chemicals, which could include derivatives of 4-Isobutoxy-3-trifluoromethylphenylamine (Nguyen & Lee, 2021).
Synthesis of Fluorinated Polyimides
Tao et al. (2009) focused on the synthesis of fluorinated polyimides using derivatives of 4-Isobutoxy-3-trifluoromethylphenylamine. These polyimides exhibited excellent properties like solubility, thermal stability, and mechanical strength, making them suitable for various industrial applications, such as in electronics and coatings (Tao, Yang, Liu, Fan, & Yang, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-methylpropoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-7(2)6-16-10-4-3-8(15)5-9(10)11(12,13)14/h3-5,7H,6,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZNEZDWWAGQAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxy-3-trifluoromethylphenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1400749.png)



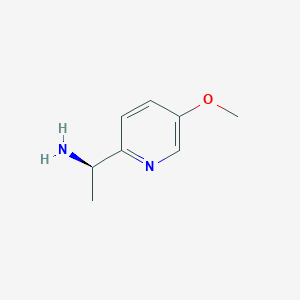
![(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1400758.png)
![7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine](/img/structure/B1400760.png)
